N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C16H14N2O2S and its molecular weight is 298.36. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This results in the disruption of peptidoglycan synthesis, leading to the weakening of the bacterial cell wall .
Biochemical Pathways
The inhibition of UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase affects the peptidoglycan biosynthesis pathway . This disruption prevents the formation of a strong bacterial cell wall, making the bacteria more susceptible to osmotic pressure and environmental hazards .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the bacteria to become more vulnerable to external pressures, leading to their eventual death .
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique cyclopenta[b]thiophene core substituted with a cyano group and a methoxybenzamide moiety. Its molecular formula is with a molecular weight of approximately 252.31 g/mol. The presence of the thiophene ring contributes to its biological activity, often associated with various pharmacological effects.
1. Antiproliferative Activity:
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting tubulin polymerization pathways .
2. Induction of Apoptosis:
The compound may activate caspases involved in the apoptotic pathway, leading to programmed cell death in malignant cells. This was evidenced by increased caspase activity in treated cell lines .
3. Inhibition of Tumor Growth:
In vivo studies have demonstrated that related compounds can significantly reduce tumor growth in murine models, suggesting their potential as effective anticancer agents .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activities associated with this compound and structurally related analogs.
Activity | Cell Lines Tested | GI50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 (lung cancer) | 0.69 | Cell cycle arrest and apoptosis |
Antiproliferative | OVACAR-4 | 2.01 | Tubulin polymerization inhibition |
Antiproliferative | CAKI-1 (kidney cancer) | 0.69 | Induction of caspase activity |
Antitumor efficacy | CT26 murine model | N/A | Reduction in tumor growth |
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
-
Case Study 1: Lung Cancer Treatment
- A study involving a cyclopenta[b]thiophene derivative showed promising results in inhibiting the growth of A549 lung cancer cells with a GI50 value significantly lower than conventional treatments.
- Case Study 2: Ovarian Cancer
- Case Study 3: Mechanistic Insights
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-13-7-3-2-5-11(13)15(19)18-16-12(9-17)10-6-4-8-14(10)21-16/h2-3,5,7H,4,6,8H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCKUQHMCRZBRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326224 | |
Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641221 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296796-61-7 | |
Record name | N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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